(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1344391-77-0) is a chiral tetrahydroisoquinoline derivative characterized by a bicyclic structure with a nitrogen atom in the second ring and a carboxylic acid group at the 3-position . The bromine substituent at the 6-position introduces steric bulk and electronic effects, influencing its chemical reactivity and biological interactions. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.099 g/mol . The compound’s stereochemistry (3S configuration) is critical for its pharmacological profile, as enantiomers often exhibit distinct biological activities .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(3S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
ABTKHLULIDKVRJ-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)Br)C(=O)O |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis from 3-Bromophenylacetonitrile (Patent CN103880745A)
A robust and efficient synthetic route for 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves a four-step sequence starting from 3-bromophenylacetonitrile. The steps are:
| Step | Reaction Type | Reagents and Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Catalytic Hydrogenation (Reduction) | 3-bromophenylacetonitrile, Raney nickel catalyst, methanol or ethanol solvent, hydrogen gas atmosphere | 3-bromophenethylamine |
| 2 | Amidation | 3-bromophenethylamine, methyl chloroformate, acid scavenger, organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate |
| 3 | Cyclization (Ring Closure) | Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran solvent | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| 4 | Hydrolysis | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, sulfuric acid solution | 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
This method is noted for its simplicity and high efficiency, providing a scalable route to the target compound with good yields and purity. The key transformations include selective reduction of the nitrile to amine, carbamate formation, intramolecular cyclization to form the tetrahydroisoquinoline core, and final hydrolysis to yield the free acid.
Esterification and Peptide Coupling Strategies (Patent CA1331615C)
An alternative approach involves derivatization of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold via protection and coupling steps:
- The carboxylic acid group is first protected as an ester (e.g., methyl, benzyl, or trimethylsilyl esters).
- The protected acid is then coupled to N-protected amino acids (e.g., glycine or L-alanine) using peptide coupling agents such as dicyclohexylcarbodiimide (DCC) and additives like 1-hydroxybenzotriazole (HOBt) in aprotic solvents (dimethylformamide, acetonitrile, tetrahydrofuran).
- After coupling, selective deprotection yields the desired substituted tetrahydroisoquinoline-3-carboxylic acid derivatives.
This method is valuable for synthesizing more complex derivatives and analogues of the parent compound, especially for pharmaceutical applications. The stereochemistry is preserved through careful choice of protecting groups and reaction conditions.
Nucleophilic Substitution and Catalytic Methods (RSC Medicinal Chemistry, 2025)
Recent research articles describe advanced synthetic modifications involving:
- Nucleophilic substitution of halogenated aromatic precursors with 1,2,3,4-tetrahydroisoquinoline in dry solvents like dimethyl sulfoxide (DMSO) using triethylamine as base.
- Palladium-catalyzed cross-coupling reactions employing Pd2(dba)3 and BINAP ligands under reflux conditions in toluene.
- Acidic or basic hydrolysis steps to convert ester intermediates to free acids.
These methods allow for the introduction of various substituents and functional groups on the tetrahydroisoquinoline core, facilitating the synthesis of 6-bromo derivatives with controlled stereochemistry and functional group tolerance. Reaction times range from hours to overnight reflux, depending on the step.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different functional groups.
Scientific Research Applications
(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and suppressing the NF-κB signaling pathway . This leads to the loss of mitochondrial membrane potential and the activation of pro-apoptotic proteins such as Bax, while down-regulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
a. 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid
- Structure: Differs in the nitrogen position (quinoline vs. isoquinoline core).
- Molecular Formula: C₁₀H₁₀BrNO₂ (identical to the target compound) .
- Key Differences: Quinoline nitrogen placement reduces steric hindrance near the bromine substituent. Lower predicted collision cross-section (CCS) for [M+H]+: 146.2 Ų vs. isoquinoline analogs due to structural compactness .
b. L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 128502-56-7)
- Structure : Hydroxy group at the 7-position instead of bromine.
- Impact :
c. (3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 1161833-81-3)
Stereochemical Variants
a. (3R)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 1391002-43-9)
- Key Difference : Enantiomeric configuration at the 3-position.
- Biological Relevance: The (3R) enantiomer may exhibit divergent receptor-binding kinetics. For example, (3R)-tetrahydroisoquinoline derivatives have shown nitric oxide synthase inhibition, while (3S) analogs remain understudied .
b. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (CAS: 103733-65-9)
Substituent Positional Isomers
a. 7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 77141-10-7)
- Structure : Bromine at the 7-position instead of 4.
- Impact: Altered aromatic ring electron density, affecting reactivity in electrophilic substitution reactions. Potential differences in antibacterial activity, as seen in brominated indole derivatives .
Derivatives with Additional Functional Groups
a. (3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride
- Structure : Methoxy groups at 6- and 7-positions.
- Impact :
b. Methyl (R)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Structure : Methyl ester replaces carboxylic acid.
- Impact: Increased lipophilicity for better membrane permeability.
Comparative Data Table
Biological Activity
(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1344391-77-0) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
- Molecular Formula: C10H10BrNO2
- Molecular Weight: 256.1 g/mol
- Structure: The compound features a tetrahydroisoquinoline skeleton with a carboxylic acid functional group and a bromine atom at the 6-position.
1. Antimicrobial Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various pathogens, suggesting that (3S)-6-bromo analogs could possess similar activities due to structural similarities and the presence of the isoquinoline moiety .
2. Neuroprotective Effects
Tetrahydroisoquinolines have been investigated for their neuroprotective effects. Analog compounds have shown promise in models of neurodegenerative diseases such as Parkinson's disease by inhibiting monoamine oxidase (MAO) activity and protecting dopaminergic neurons . The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader trends observed in THIQ research.
3. Cystic Fibrosis Treatment
Notably, a series of studies have focused on the application of tetrahydroisoquinoline derivatives in cystic fibrosis therapy. Compounds related to this compound have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This property is crucial for developing therapies aimed at improving ion transport in affected individuals .
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroisoquinoline derivatives is significantly influenced by their structural features. The following table summarizes key structural modifications and their associated biological activities based on recent studies.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives, including (3S)-6-bromo variants. Results indicated significant reductions in neuronal apoptosis in vitro when exposed to neurotoxic agents, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Cystic Fibrosis
In a cellular model of cystic fibrosis, researchers evaluated the chloride transport capabilities of several tetrahydroisoquinoline derivatives. The study found that specific modifications led to over a 30-fold increase in efficacy compared to baseline compounds, with some analogs achieving EC50 values below 10 nM .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., bromine substitution at C6) and scaffold integrity .
- HPLC : Chiral columns (e.g., Chiralpak®) quantify enantiomeric excess .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for crystallizable intermediates like Boc-protected derivatives .
How do structural modifications at the 6-bromo position influence biological activity?
Advanced Research Focus
The 6-bromo group modulates receptor binding affinity and metabolic stability :
- Opioid receptor interactions : Bromine’s electron-withdrawing effects enhance hydrogen bonding with μ-opioid receptors, as seen in analogs like Dmt-Tic pharmacophores .
- Biological half-life : Bromination reduces oxidative metabolism in hepatic microsomes, as observed in SAR studies of tetrahydroisoquinoline-based inhibitors .
- Comparative studies : Brominated analogs in marine algae (R. confervoides) show distinct bioactivity profiles compared to hydroxylated derivatives, highlighting the role of halogenation in natural product function .
How can researchers resolve discrepancies in reported receptor binding affinities?
Data Contradiction Analysis
Discrepancies may arise from:
- Assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH can alter ligand-receptor interactions.
- Delivery systems : Nanoformulations (e.g., Odatroltide’s P-selectin-targeted delivery) enhance bioavailability, skewing in vivo vs. in vitro results .
- Impurity profiles : Trace enantiomers (<1%) in synthetic batches can antagonize primary effects, necessitating rigorous HPLC validation .
What are the emerging applications in targeted drug delivery?
Advanced Research Focus
The compound’s scaffold is utilized in:
- Nano-delivery systems : Conjugation with thrombus-targeting peptides (e.g., KPAK in Odatroltide) enables site-specific delivery for cardiovascular therapeutics .
- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl esters) improves blood-brain barrier penetration for neuropharmacology applications .
What are the challenges in scaling up laboratory synthesis for preclinical studies?
Q. Methodological Considerations
- Regioselective bromination : Scalable electrophilic bromination requires precise temperature control (-10°C to 0°C) to avoid di- or tri-substituted byproducts .
- Cost-effective chiral resolution : Transitioning from chromatographic methods to enzymatic resolution reduces costs for multi-gram synthesis .
How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
